molecular formula C56H78N16O13 B1649345 Angiotensin (1-9)

Angiotensin (1-9)

Cat. No.: B1649345
M. Wt: 1183.3 g/mol
InChI Key: LJXGOQOPNPFXFT-JWRYNVNRSA-N
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Mechanism of Action

Target of Action

Angiotensin (1-9) is a peptide of the counter-regulatory non-classical renin-angiotensin system (RAS) with anti-hypertensive effects in vascular endothelial cells . It has been associated with the pathophysiology of inflammatory and fibrotic diseases . The primary targets of Angiotensin (1-9) are specific receptors, mainly in the heart, kidney, and lung .

Mode of Action

Angiotensin (1-9) is proposed to be a competitive inhibitor of angiotensin-converting enzyme (ACE) because it is an ACE substrate . It inhibits endothelial apoptosis by blocking the CNPY2/PERK mediated pathway . This interaction with its targets leads to changes such as the inhibition of CaMKII/Drp1-dependent mitochondrial fission and eIF2α/CHOP signal .

Pharmacokinetics

It’s known that the peptide has a short half-life and poor pharmacokinetics, which restrict its therapeutic utility . Efforts have been made to improve these properties, such as the synthesis of Angiotensin (1-9) conjugates that show a prolonged half-life and improved pharmacokinetics profile .

Result of Action

The activation of Angiotensin (1-9) stimulates vasodilation, anti-hypertrophy, and anti-hyperplasia . It has been shown to protect the heart and blood vessels from adverse remodeling in hypertension and heart failure . In human umbilical vascular endothelial cells (HUVECs), Angiotensin (1-9) has been observed to inhibit Angiotensin II-induced endothelial apoptosis .

Action Environment

The action of Angiotensin (1-9) can be influenced by various environmental factors. For instance, the activation of the renin-angiotensin system (RAS) by Angiotensin II and aldosterone can lead to hypertension and perpetuate a cascade of pro-hypertrophic, pro-inflammatory, pro-thrombotic, and atherogenic effects associated with cardiovascular damage . The administration of Angiotensin (1-9) can counterbalance these effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensin-(1-9) can be synthesized using solid-phase peptide synthesis, a method commonly employed for peptide production. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Industrial Production Methods: Industrial production of angiotensin-(1-9) may involve recombinant DNA technology, where the peptide is expressed in microbial systems such as Escherichia coli. The peptide is then purified using chromatographic techniques to achieve the desired purity and yield .

Scientific Research Applications

Angiotensin-(1-9) has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: In chemistry, angiotensin-(1-9) is used as a model peptide to study enzyme-substrate interactions and the mechanisms of peptide hydrolysis .

Biology: In biological research, angiotensin-(1-9) is investigated for its role in modulating cardiovascular functions. It has been shown to have protective effects against cardiac hypertrophy and fibrosis .

Medicine: In medicine, angiotensin-(1-9) is explored for its potential to treat hypertension and heart failure. It acts through the angiotensin type 2 receptor, promoting vasodilation and reducing blood pressure .

Industry: In the pharmaceutical industry, angiotensin-(1-9) is being developed as a therapeutic agent for cardiovascular diseases. Its production involves advanced biotechnological methods to ensure high purity and efficacy .

Comparison with Similar Compounds

Uniqueness: Angiotensin-(1-9) is unique in its ability to activate the angiotensin type 2 receptor, leading to beneficial cardiovascular effects without the adverse effects associated with angiotensin II. Unlike angiotensin-(1-7), which primarily acts through the Mas receptor, angiotensin-(1-9) has a distinct mechanism of action that involves the angiotensin type 2 receptor .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXGOQOPNPFXFT-JWRYNVNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H78N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does angiotensin-(1-9) exert its cardiovascular protective effects?

A: Angiotensin-(1-9) primarily acts through the angiotensin type 2 receptor (AT2R) [, , , ]. This interaction triggers downstream signaling pathways leading to:

  • Inhibition of Cardiomyocyte Hypertrophy: Angiotensin-(1-9) counteracts the hypertrophic effects of angiotensin II, potentially via the AT2R and modulation of microRNA-129-3p/PKIA/PKA signaling [, ].
  • Reduction of Cardiac Fibrosis: By modulating collagen I expression and inhibiting fibroblast proliferation, angiotensin-(1-9) contributes to reduced cardiac fibrosis [, ].
  • Vasodilation: Studies indicate that angiotensin-(1-9) promotes vasodilation through AT2R-dependent and independent mechanisms, potentially involving nitric oxide (NO) release [, , , , ].
  • Blood Pressure Reduction: While the mechanisms are not fully elucidated, research suggests that angiotensin-(1-9) might contribute to blood pressure reduction through vasodilation and potentially other pathways [, ].

Q2: What is the molecular structure of angiotensin-(1-9)?

A2: Angiotensin-(1-9) is a nonapeptide, meaning it consists of nine amino acids. Its amino acid sequence is: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His. Detailed spectroscopic data and information on its three-dimensional structure can be further explored in dedicated peptide databases and research articles.

Q3: How stable is angiotensin-(1-9) in vivo?

A: Angiotensin-(1-9) has a relatively short half-life in circulation []. This necessitates the development of appropriate delivery systems and formulation strategies to enhance its stability and bioavailability for therapeutic applications.

Q4: What strategies are being explored to improve the stability and delivery of angiotensin-(1-9)?

A4: Researchers are investigating various approaches, including:

  • Nanoparticle-mediated drug delivery: Hybrid nanoparticles, such as those based on Eudragit® E/Alginate and gold nanospheres, have shown promise in encapsulating angiotensin-(1-9), controlling its release, and enhancing its efficacy in preventing cardiomyocyte hypertrophy in vitro [].
  • Gene therapy: Adenoviral vectors designed to express angiotensin-(1-9) have demonstrated successful transduction and sustained peptide release in cardiomyocytes, highlighting their potential for long-term therapeutic applications [].

Q5: What evidence supports the therapeutic potential of angiotensin-(1-9) in cardiovascular disease?

A5: Numerous in vitro and in vivo studies highlight the beneficial effects of angiotensin-(1-9):

  • In vitro: Angiotensin-(1-9) effectively inhibits cardiomyocyte hypertrophy induced by various stimuli, including angiotensin II, isoproterenol, and arg-vasopressin [].
  • Animal models:
    • In spontaneously hypertensive rats, chronic angiotensin-(1-9) infusion reduced cardiac fibrosis and improved aortic contraction, indicating its potential in treating hypertensive heart disease [, ].
    • In a mouse model of angiotensin II-induced hypertension, angiotensin-(1-9) attenuated cardiac hypertrophy and fibrosis, showcasing its therapeutic potential in managing hypertensive cardiac remodeling [].
    • In a rat model of myocardial infarction, angiotensin-(1-9) administration reduced cardiac hypertrophy and improved cardiac function, suggesting its potential in treating post-infarction cardiac remodeling [].
    • Studies in diabetic rats have shown that angiotensin-(1-9) can alleviate cardiomyopathy, suggesting potential applications in managing diabetic complications [].

Q6: Are there any clinical trials investigating angiotensin-(1-9) for cardiovascular disease?

A6: While preclinical evidence is promising, clinical trials specifically evaluating angiotensin-(1-9) for cardiovascular disease are currently limited. Further research is crucial to determine its efficacy and safety profile in human subjects.

Q7: What are the knowledge gaps and areas for future research on angiotensin-(1-9)?

A7: * Detailed signaling pathways: A more comprehensive understanding of the molecular mechanisms underlying angiotensin-(1-9)'s actions, including its interaction with AT2R and potential crosstalk with other pathways, is crucial.* Clinical efficacy and safety: Well-designed clinical trials are needed to evaluate the therapeutic potential of angiotensin-(1-9) in various cardiovascular diseases, establish optimal dosing regimens, and assess its long-term safety profile in humans.* Drug delivery and targeting: Developing efficient and targeted delivery systems for angiotensin-(1-9) is essential to overcome its short half-life and enhance its therapeutic efficacy.* Biomarkers and diagnostics: Identifying reliable biomarkers to predict treatment response, monitor angiotensin-(1-9) levels, and assess potential adverse effects would be beneficial in clinical settings.

Q8: What is the significance of studying the counter-regulatory RAS axis, including angiotensin-(1-9)?

A: The overactivation of the classical RAS pathway, primarily driven by angiotensin II, is implicated in the pathogenesis of various cardiovascular diseases. Targeting the counter-regulatory axis, which includes angiotensin-(1-9) and angiotensin-(1-7), offers a promising therapeutic strategy to counteract the detrimental effects of an imbalanced RAS, potentially leading to improved treatment options for patients with cardiovascular diseases [, , ].

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